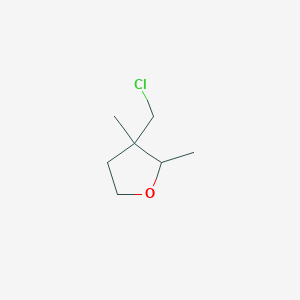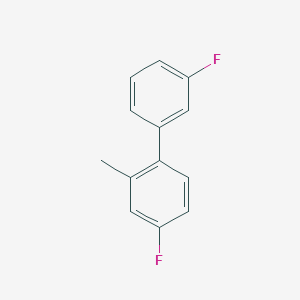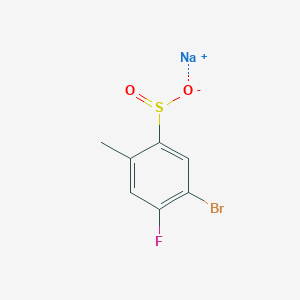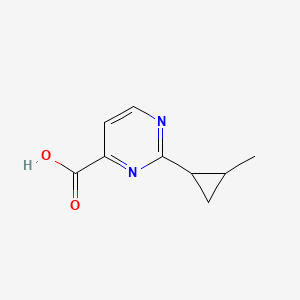
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered ring ethers. This compound features a bromomethyl group and a 3-methylbutan-2-yl group attached to the oxolane ring. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the 3-Methylbutan-2-yl Group: This step might involve the alkylation of the oxolane ring using a suitable alkyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxolane ring or the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield alcohols, ethers, or amines, while oxidation could produce aldehydes, ketones, or carboxylic acids.
科学的研究の応用
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: As a building block for the synthesis of polymers or other advanced materials.
Biological Studies: Investigating its effects on biological systems or its use as a probe in biochemical assays.
作用機序
The mechanism of action of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane would depend on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological or chemical systems. The oxolane ring might interact with various molecular targets, influencing pathways involved in the compound’s effects.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-3-(3-methylbutan-2-yl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-3-(2-methylbutan-2-yl)oxolane: Similar structure but with a different alkyl group attached to the oxolane ring.
3-(Bromomethyl)-3-(3-methylpentan-2-yl)oxolane: Similar structure but with a longer alkyl chain.
Uniqueness
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane is unique due to the specific combination of the bromomethyl group and the 3-methylbutan-2-yl group attached to the oxolane ring. This unique structure can impart distinct reactivity and properties compared to other similar compounds.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
3-(bromomethyl)-3-(3-methylbutan-2-yl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)9(3)10(6-11)4-5-12-7-10/h8-9H,4-7H2,1-3H3 |
InChIキー |
NWLCHVAKYKYVBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C1(CCOC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)

![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)



![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)


![tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13201043.png)


![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
